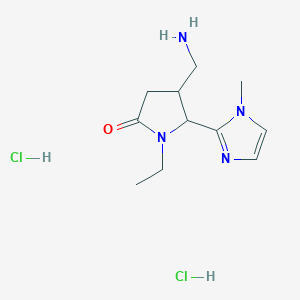

4-(aminomethyl)-1-ethyl-5-(1-methyl-1H-imidazol-2-yl)pyrrolidin-2-one dihydrochloride

Description

Properties

Molecular Formula |

C11H20Cl2N4O |

|---|---|

Molecular Weight |

295.21 g/mol |

IUPAC Name |

4-(aminomethyl)-1-ethyl-5-(1-methylimidazol-2-yl)pyrrolidin-2-one;dihydrochloride |

InChI |

InChI=1S/C11H18N4O.2ClH/c1-3-15-9(16)6-8(7-12)10(15)11-13-4-5-14(11)2;;/h4-5,8,10H,3,6-7,12H2,1-2H3;2*1H |

InChI Key |

YXKHGLZCSHUJQZ-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C(C(CC1=O)CN)C2=NC=CN2C.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Method A: Multi-step Synthesis via Functional Group Transformations

This approach involves sequential reactions starting from readily available precursors:

- Step 1: Synthesis of the pyrrolidin-2-one core, often via cyclization of suitable amino acid derivatives or related precursors.

- Step 2: Alkylation at the 1-position with ethyl groups, typically using ethyl halides under basic conditions.

- Step 3: Introduction of the amino-methyl group at the 4-position through nucleophilic substitution or reductive amination.

- Step 4: Attachment of the imidazole ring at the 5-position, often via nucleophilic substitution or condensation reactions with imidazole derivatives.

- Step 5: Salt formation with hydrochloric acid to obtain the dihydrochloride salt.

Key reagents include ethyl halides, formaldehyde derivatives, imidazole compounds, and acid catalysts. Reaction conditions are optimized for regioselectivity and yield.

- Patents such as WO2008046757A1 describe multi-step syntheses involving similar transformations, emphasizing the importance of protecting groups and controlled reaction conditions to prevent side reactions.

Method B: Carbonyldiimidazole (CDI)-Mediated Coupling

This method leverages carbonyldiimidazole as a coupling reagent:

- Step 1: Synthesis of the imidazole-containing intermediate by reacting a suitable amino precursor with carbonyldiimidazole, forming an activated carbamate.

- Step 2: Coupling of the activated intermediate with the pyrrolidin-2-one derivative bearing amino or amino-methyl functionalities.

- Step 3: Cyclization and ring closure steps to form the pyrrolidin-2-one core with attached imidazole moiety.

- Step 4: Introduction of the ethyl and amino-methyl groups at appropriate positions via nucleophilic substitution or reductive amination.

- Step 5: Salt formation with hydrochloric acid to produce the dihydrochloride.

Advantages include high selectivity and milder reaction conditions, reducing side reactions. This method is supported by patent WO2017191650A1, which details similar carbonyldiimidazole-mediated syntheses for related compounds.

Method C: Modular Synthesis Using Intermediates

This approach involves preparing key intermediates separately:

- Preparation of pyrrolidin-2-one intermediates: via cyclization of amino acids or related derivatives.

- Functionalization of intermediates: introducing amino-methyl groups through reductive amination with formaldehyde derivatives.

- Imidazole attachment: via nucleophilic substitution using imidazole derivatives or via coupling reactions.

- Final salt formation: with hydrochloric acid to obtain the dihydrochloride salt.

This modular approach allows for structural diversification and optimization of each step, as described in patents related to imidazole derivatives (e.g., EP2050736A1).

Reaction Conditions and Optimization

| Step | Typical Reagents | Conditions | Notes |

|---|---|---|---|

| Cyclization | Amino acids, acyl chlorides | Reflux, inert atmosphere | Ensures pyrrolidin-2-one formation |

| Alkylation | Ethyl halides | Base (e.g., K2CO3), room temperature to mild heating | Regioselective at nitrogen positions |

| Aminomethyl introduction | Formaldehyde derivatives, reducing agents | Reductive amination, mild heating | Control over stereochemistry |

| Imidazole attachment | Imidazole derivatives, CDI | Room temperature, inert solvent | High selectivity |

| Salt formation | Hydrochloric acid | Aqueous solution, cooling | Crystallization of dihydrochloride |

Notes on Synthetic Challenges and Considerations

- Regioselectivity: Ensuring selective substitution at the desired positions on the pyrrolidinone ring.

- Purity: Multi-step synthesis requires purification at each stage, often via chromatography or recrystallization.

- Yield optimization: Reaction conditions such as temperature, solvent choice, and reagent equivalents are crucial.

- Scale-up: Industrial methods may involve continuous flow processes or optimized batch reactions.

Summary of Literature and Patent Data

| Source | Key Information | Relevance |

|---|---|---|

| WO2008046757A1 | Multi-step synthesis involving functional group transformations | Foundational method for imidazole derivatives |

| EP2050736A1 | Imidazole derivatives, coupling processes | Describes carbonyldiimidazole-mediated synthesis |

| WO2017191650A1 | Improved processes for amino-aryl compounds | Relevant for amino group introduction steps |

| PubChem | Structural data and compound identifiers | Supports structural verification |

Chemical Reactions Analysis

4-(aminomethyl)-1-ethyl-5-(1-methyl-1H-imidazol-2-yl)pyrrolidin-2-one dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles under suitable conditions.

Common reagents and conditions used in these reactions include organic solvents like methanol or dichloromethane, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(aminomethyl)-1-ethyl-5-(1-methyl-1H-imidazol-2-yl)pyrrolidin-2-one dihydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(aminomethyl)-1-ethyl-5-(1-methyl-1H-imidazol-2-yl)pyrrolidin-2-one dihydrochloride involves its interaction with specific molecular targets. The aminomethyl and imidazolyl groups play a crucial role in binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analysis

Core Flexibility vs. The imidazolidine-2,4-dione derivative () introduces a polar, hydrogen-bond-rich scaffold, which may enhance interactions with hydrophilic targets like kinases or proteases .

The 1-methylimidazol-2-yl substituent, common to both the target compound and the imidazolidine-dione analog, may engage in π-π stacking or coordinate metal ions in enzymatic active sites .

Solubility and Bioavailability :

- All compounds are dihydrochloride salts, ensuring high aqueous solubility. However, the pyrrolidin-2-one derivative’s intermediate polarity may offer a balance between solubility and tissue penetration.

Biological Activity

4-(Aminomethyl)-1-ethyl-5-(1-methyl-1H-imidazol-2-yl)pyrrolidin-2-one dihydrochloride, with CAS number 1955518-82-7, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

The molecular formula of the compound is with a molecular weight of 295.21 g/mol. The compound features a pyrrolidine core substituted with an imidazole ring, which is often associated with various pharmacological effects.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 295.21 g/mol |

| CAS Number | 1955518-82-7 |

| Structure | Structure |

The biological activity of this compound can be attributed to several mechanisms:

- Anticancer Activity : Recent studies have indicated that compounds similar to this one exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives have shown improved apoptosis induction in hypopharyngeal tumor cells compared to standard treatments like bleomycin .

- Cholinesterase Inhibition : Some derivatives have been studied for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurodegenerative diseases like Alzheimer's. This inhibition can enhance cholinergic signaling, potentially improving cognitive function .

- Anti-inflammatory Properties : The compound's structure allows it to interact with inflammatory pathways, suggesting potential use in treating conditions characterized by chronic inflammation .

Case Studies

Several studies have evaluated the biological activity of related compounds and provided insights into the potential effects of this compound:

Case Study 1: Anticancer Properties

In a study examining various pyrrolidine derivatives, it was found that one specific analogue demonstrated significant cytotoxicity against breast cancer cell lines. The mechanism involved the induction of apoptosis through mitochondrial pathways, indicating that structural modifications could enhance therapeutic efficacy .

Case Study 2: Neuroprotective Effects

Research on imidazole-containing compounds revealed that they could effectively inhibit AChE, leading to increased levels of acetylcholine in the synaptic cleft. This property was particularly noted in compounds designed for Alzheimer's treatment, where enhanced cognitive function was observed in animal models .

Research Findings

The following table summarizes key findings from recent research on related compounds:

Q & A

Q. Table 1. Key Physicochemical Properties

| Property | Value/Description | Reference |

|---|---|---|

| Molecular Formula | C₁₃H₂₁Cl₂N₃O | |

| Molecular Weight | ~292.2 g/mol | |

| Melting Point | Not reported; estimate 180–220°C | |

| Solubility (Water) | ≥10 mg/mL at pH 6.5 |

Q. Table 2. Common Analytical Methods and Parameters

| Technique | Parameters | Application |

|---|---|---|

| ¹H NMR | 400 MHz, DMSO-d6, δ 1.2–3.8 ppm | Confirm ethyl/pyrrolidine |

| HRMS | ESI+, m/z 292.0821 (calc.) | Verify molecular ion |

| HPLC | C18, 0.1% TFA in H₂O/MeOH, 1 mL/min | Purity assessment |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.